molecular formula C10H9NO6S2 B168413 2-Amino-1,5-naphthalenedisulfonic acid CAS No. 171570-11-9

2-Amino-1,5-naphthalenedisulfonic acid

Cat. No. B168413
M. Wt: 303.3 g/mol
InChI Key: YAIKCRUPEVOINQ-UHFFFAOYSA-N
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Description

2-Amino-1,5-naphthalenedisulfonic acid, also known as 2-Naphthylamine-1,5-disulfonic acid, is a fluorescent organic compound . It has the empirical formula C10H9NO6S2 and a molecular weight of 303.31 . It is typically obtained as a colorless solid .


Synthesis Analysis

This compound can be synthesized by the sulfonation of Tobias acid to produce 2-aminonaphthalene-5-sulfonic acid, which proceeds via 2-Aminonaphthalene-1,5-disulfonic acid . The process involves the crystallization of the dipotassium salt from water .


Molecular Structure Analysis

The molecular structure of 2-Amino-1,5-naphthalenedisulfonic acid is represented by the SMILES string Nc1ccc2c (cccc2c1S (O) (=O)=O)S (O) (=O)=O . This structure represents the arrangement of atoms and their bonds in the molecule .


Chemical Reactions Analysis

Alkali fusion of 2-Amino-1,5-naphthalenedisulfonic acid results in the formation of 2-amino-5-hydroxynaphthalene-1-sulfonic acid . Further sulfonation with 40% oleum at 100℃ gives 2-aminonaphthalene-1,5,7-trisulfonic acid .


Physical And Chemical Properties Analysis

2-Amino-1,5-naphthalenedisulfonic acid is a beige powder . It has a molecular weight of 303.31 . It is soluble in water . The compound may contain NaCl as an impurity .

Scientific Research Applications

Anti-HIV Activity

Several studies have focused on the anti-HIV properties of naphthalenedisulfonic acid derivatives, including 2-Amino-1,5-naphthalenedisulfonic acid. These compounds have been evaluated for their inhibitory effects on HIV-1 and HIV-2. For example, bis(naphthalenedisulfonic acid) derivatives demonstrated potent inhibition of virus-induced cytopathogenicity in cell cultures. They also showed significant inhibitory activity against HIV-1 reverse transcriptase (RT), an enzyme critical for the replication of the virus (Mohan, Singh, & Baba, 1991); (Mohan, Singh, & Baba, 1991).

Solid-Phase Extraction and Environmental Analysis

A study using Isolute ENV+ polystyrene divinylbenzene sorbent explored the enrichment of naphthalenesulfonates, including 2-Amino-1,5-naphthalenedisulfonic acid, from industrial wastewaters. This process is crucial for environmental monitoring and pollution control (Alonso, Castillo, & Barceló, 1999).

Chemical Structure and Supramolecular Assemblies

The crystal structure of bis(3-aminopyridinium) 1,5-naphthalenedisulfonate dihydrate was investigated, revealing insights into the molecular arrangements and potential applications in designing supramolecular assemblies (Wang & Wei, 2008).

Oxidative Degradation in Environmental Cleanup

Research has been conducted on the oxidative degradation of 2-Amino-1,5-naphthalenedisulfonic acid in aqueous solutions, exploring methods like microwave irradiation in the presence of H2O2. This is relevant for the treatment of water contaminated with recalcitrant organic pollutants (Ravera et al., 2009).

Applications in Material Synthesis

The compound has been used in the synthesis of various materials, such as antihalation dyes, illustrating its utility in chemical industries (Zhi, 2002).

Zwitterionic Characteristics

5-Amino-2-naphthalenesulfonic acid, closely related to 2-Amino-1,5-naphthalenedisulfonic acid, demonstrates zwitterionic characteristics, which are significant in understanding the behavior of such compounds in various chemical environments (Smith, Wermuth, Young, & White, 2004).

Safety And Hazards

This compound is dangerous and causes burns by all exposure routes . It is harmful to the respiratory system, gastrointestinal system, eyes, and skin . In case of contact, immediate medical aid is required .

properties

IUPAC Name

2-aminonaphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIKCRUPEVOINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045040
Record name 2-Aminonaphthalene-1,5-disulphonic acid
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Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,5-naphthalenedisulfonic acid

CAS RN

117-62-4, 19532-03-7
Record name 2-Amino-1,5-naphthalenedisulfonic acid
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Record name 2-Amino-1,5-naphthalenedisulfonic acid
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Record name 2-Amino-1,5-naphthalenedisulfonic acid
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Record name 1,5-Naphthalenedisulfonic acid, 2-amino-
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Record name 2-aminonaphthalene-1,5-disulphonic acid
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Record name Sodium hydrogen 2-aminonaphthalene-1,5-disulphonate
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Record name 2-AMINO-1,5-NAPHTHALENEDISULFONIC ACID
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Synthesis routes and methods I

Procedure details

31.9 g of 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid are dissolved in 400 ml of water under neutral conditions. 300 g of ice are then added, and 8.8 ml of trifluorotriazine are run in while maintaining a pH of 4.0 to 4.5 with 15% strength sodium carbonate solution. Stirring is continued for 5 minutes, and a neutral solution of 17.3 g of m-sulphanilic acid is then added while maintaining a pH of 5.0 to 5.5 with 15% strength sodium carbonate solution. During acylation, the temperature is allowed to rise to 15° to 20°. A diazo compound obtained in the usual manner by diazotisation of 30.3 g of 2-aminonaphthalene-1,5-disulphonic acid is added to the resulting solution of the reaction product of the formula ##STR15## at 5° to 10°, while simultaneously maintaining the pH at 7.0 to 7.5 by sprinkling in sodium bicarbonate. After coupling is complete, the dyestuff of the formula ##STR16## is salted out, filtered off with suction, dried and milled.
Quantity
31.9 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

31.9 g of 2-amino-5-hydroxy-naphthalene-1,7-disulphonic acid are subjected to a condensation reaction with trifluorotriazine as described in Example 1. 5.0 g of ethylenediamine are added to the solution of the resulting difluorotriazine compound at 0°, a pH of 5.5-6.5 being maintained. The condensation has ended after 2 to 3 hours. A diazo compound obtained by the customary route by diazotisation of 30.3 g of 2-amino-naphthalene-1,5-disulphonic acid is added to the reaction product of the formula ##STR20## which is largely present as a suspension, the pH simultaneously being kept at pH 7.0-7.5 by sprinkling in sodium bicarbonate. When the coupling has ended, the dyestuff of the formula ##STR21## which has precipitated as a sparingly soluble product, is filtered off with suction and stirred in 1 l of water again. 16.9 g of 2,4,6-trifluoro-5-chloro-pyrimidine are added dropwise at 0°-5°, during which a pH of 7.5-8.0 is maintained with dilute sodium hydroxide solution. The dyestuff dissolves during the condensation reaction. When the condensation has ended (thin layer chromatogram), the dyestuff is salted out, filtered off with suction, dried and ground. The red powder dissolves readily in water and dyes cotton a clear scarlet (colour code number 6).
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
difluorotriazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
45
Citations
KJ Wilson, P Hunziker, GJ Hughes - FEBS letters, 1979 - core.ac.uk
Since the introduction of automatic liquid-phase sequencing by Edman and Begg [11, methods for either increasing the number of residues determined per run [2-41 or for the sequence …
Number of citations: 15 core.ac.uk
J Kuijt, E de Rijke, UAT Brinkman, C Gooijer - Analytica chimica acta, 2000 - Elsevier
Dynamically quenched phosphorescence detection — an attractive alternative for absorption detection in capillary electrophoresis (CE), especially if analytes with low absorptivities are …
Number of citations: 5 www.sciencedirect.com
AI Del Río, J Molina, J Bonastre, F Cases - Chemosphere, 2009 - Elsevier
The electrochemical treatment of wastewaters from textile industry is a promising treatment technique for substances which are resistant to biodegradation. This paper presents the …
Number of citations: 67 www.sciencedirect.com
MC Alonso, D Barceló - Analytica Chimica Acta, 1999 - Elsevier
This paper presents a protocol for the determination of a class of polar, ionic and highly water-soluble organic pollutants: benzene- and naphthalenesulfonic acids, compounds widely …
Number of citations: 83 www.sciencedirect.com
B Dietzschold, TJ Wiktor, R Macfarlan… - Journal of …, 1982 - Am Soc Microbiol
After rabies virus glycoprotein was treated with CNBr, the peptide mixture was fractionated by preparative sodium dodecyl sulfate-polyacrylamide gel electrophoresis. CNBr-cleaved …
Number of citations: 95 journals.asm.org
SN Dixit, CL Mainardi, JM Seyer, AH Kang - Biochemistry, 1979 - ACS Publications
SN Dixit,** CL MainardV JM Seyer, and AB Kang abstract: The amino acid sequence of the 112 residues from the amino terminus of «2-CB5 from chick skin collagen was determined by …
Number of citations: 67 pubs.acs.org
SN Dixit, JM Seyer, AH Kang, J Gross - Biochemistry, 1978 - ACS Publications
The amino acidsequence of the peptide al (I)-CB6B, the carboxyl-terminal peptide containing 91 residues of al (I) chain of chick skin collagen, is described. The amino acid sequence …
Number of citations: 4 pubs.acs.org
AH Kang, SN Dixit, C Corbett, J Gross - Journal of Biological Chemistry, 1975 - Elsevier
The amino acid sequences of chick skin alpha1-CB4 and alpha1-CB5 have been determined by automated Edman degradation of the intact peptides and of their tryptic and …
Number of citations: 15 www.sciencedirect.com
SN Dixit, AH Kang, J Gross - Biochemistry, 1975 - ACS Publications
The amino acid sequence of al-CB3, a peptide containing 149 residues obtained from the central portion of the a 1 (1) chain of chick skin collagen by cyanogen bromide cleavage, has …
Number of citations: 18 pubs.acs.org
BJ Brüschweiler, C Merlot - Regulatory Toxicology and Pharmacology, 2017 - Elsevier
Azo dyes represent the by far most important class of textile dyes. Their biotransformation by various skin bacteria may release aromatic amines (AAs) which might be dermally …
Number of citations: 272 www.sciencedirect.com

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